2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol
CAS No.: 100376-77-0
Cat. No.: VC20781797
Molecular Formula: C8H10ClN5O
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100376-77-0 |
|---|---|
| Molecular Formula | C8H10ClN5O |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | 2-[(2-chloro-7-methylpurin-6-yl)amino]ethanol |
| Standard InChI | InChI=1S/C8H10ClN5O/c1-14-4-11-7-5(14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13) |
| Standard InChI Key | YRFQHPUYMMJFCF-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C(=NC(=N2)Cl)NCCO |
| Canonical SMILES | CN1C=NC2=C1C(=NC(=N2)Cl)NCCO |
Introduction
Overview of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol
2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol is a chemical compound with the molecular formula
and a molecular weight of approximately 227.65 g/mol. It is also known by several synonyms, including 2-chloro-6-(2'-hydroxyethyl-amino)-7-methylpurine and has a CAS number of 100376-77-0. The compound features a purine base structure, which is significant in various biological and pharmaceutical applications.
Synthesis and Reactions
The synthesis of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol involves multiple steps, typically starting from readily available purine derivatives. Research indicates that regioselective reactions can be employed to introduce the chloro and amino groups effectively.
Reaction Mechanisms
Recent studies have explored the mechanisms through which this compound can be synthesized, particularly focusing on tert-alkylation processes that utilize various alkylating agents in the presence of catalysts like SnCl4.
Biological Activity and Applications
The biological activity of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol has been investigated in relation to its potential therapeutic uses, particularly in the context of cancer treatment and as an inhibitor of specific enzymes involved in nucleic acid metabolism.
Therapeutic Potential
Research has suggested that compounds with a similar structure may exhibit inhibitory effects on enzymes such as adenosine kinase, which plays a crucial role in cellular energy homeostasis and signaling pathways.
Biological Assays
Bioassay results have shown promising outcomes for compounds structurally related to 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol, highlighting their potential as therapeutic agents.
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